REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:16])=[C:4]([NH:8][C:9]([C:11]2[NH:12][CH:13]=[CH:14]N=2)=O)[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-:18].[K+].[K+].Br[CH2:24][CH:25](OCC)OCC>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:16]=[C:9]([C:11]([N:12]1[CH2:13][CH2:14][CH2:25][CH2:24]1)=[O:18])[NH:8]2 |f:1.2.3|
|
Name
|
N-(3-bromo-2-methylphenyl)-1H-imidazole-2-carboxamide
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)NC(=O)C=1NC=CN1)C
|
Name
|
|
Quantity
|
0.794 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(OCC)OCC
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove some tan solid
|
Type
|
WASH
|
Details
|
washed sequentially with 1 M hydrochloric acid and NaHCO3 (aq)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18.25 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=C(NC2=CC=C1)C(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 mg | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |